molecular formula C17H17N3OS B3731232 N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide

N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide

Cat. No. B3731232
M. Wt: 311.4 g/mol
InChI Key: XKRGCTKHJOQXQW-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide, also known as IPTC, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation. In addition, it has been shown to reduce oxidative stress and inflammation, both of which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide for lab experiments is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one of the limitations of N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide. One area of interest is the development of new synthetic methods for N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide that could improve its solubility and make it easier to work with in lab experiments. Another area of interest is the development of new formulations of N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide that could improve its bioavailability and therapeutic efficacy. Finally, there is a need for further research on the mechanism of action of N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide, which could provide valuable insights into its potential applications in the treatment of various diseases.

Scientific Research Applications

N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-5-14-8-12(11-22-14)17(21)20-19-10-13-9-18-16-7-4-3-6-15(13)16/h3-4,6-11,18H,2,5H2,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRGCTKHJOQXQW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=CS1)C(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-1H-indol-3-ylmethylidene]-5-propylthiophene-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 2
N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 3
N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 4
N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 5
N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 6
N'-(1H-indol-3-ylmethylene)-5-propyl-3-thiophenecarbohydrazide

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